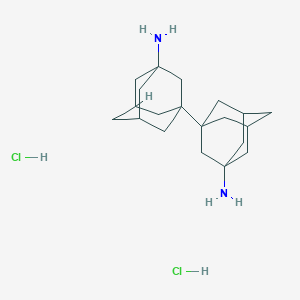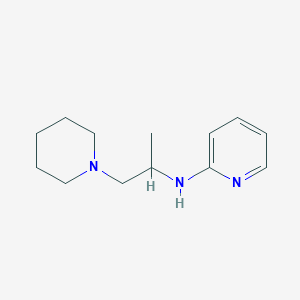
2-叠氮基苯甲酸甲酯
描述
Methyl 2-azidobenzoate is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an azido group is attached to the benzene ring
科学研究应用
Methyl 2-azidobenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds, particularly triazoles, which are valuable in medicinal chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
Target of Action
Methyl 2-azidobenzoate, also known as methyl 2-aminobenzoate or carbomethoxyaniline, is an ester of anthranilic acid Similar compounds, such as methyl anthranilate, have been reported to act as bird repellents by irritating sensory receptors .
Mode of Action
It’s worth noting that similar compounds, like methyl anthranilate, can be used as a source of the highly reactive aryne, benzyne, in organic synthesis . This is achieved by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO2, giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .
Biochemical Pathways
Studies on similar compounds, such as metsulfuron-methyl, have shown that they undergo deesterification as a primary pathway . This process involves the removal of an ester group from the molecule, resulting in the formation of corresponding deesterified derivatives .
Pharmacokinetics
It’s known that similar compounds, like methyl anthranilate, are slightly soluble in water and soluble in ethanol and propylene glycol . These properties can influence the bioavailability of the compound.
Result of Action
Similar compounds like methyl anthranilate have been reported to have a strong and fruity grape smell, and one of its key uses is as a flavoring agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-azidobenzoate. For instance, studies on similar compounds have shown that their photodegradation is accelerated in the presence of H2O2 . This suggests that light exposure and the presence of certain chemicals in the environment can influence the stability and action of Methyl 2-azidobenzoate.
生化分析
Biochemical Properties
Methyl 2-azidobenzoate plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It interacts with various enzymes and proteins, primarily through its azido group, which can undergo photolysis to generate reactive nitrene intermediates. These intermediates can form covalent bonds with biomolecules, leading to modifications in their structure and function. For instance, methyl 2-azidobenzoate can interact with metabolic enzymes such as isocitrate dehydrogenases, which are involved in the tricarboxylic acid cycle, by binding to their active sites and altering their catalytic activity .
Cellular Effects
Methyl 2-azidobenzoate has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive intermediates upon photolysis allows it to modify proteins and nucleic acids within cells, leading to changes in their function. For example, methyl 2-azidobenzoate can disrupt the organization of the cytoskeleton by interacting with microtubules and actin filaments, thereby affecting cell shape and motility . Additionally, it can alter gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of action of methyl 2-azidobenzoate involves its photolysis to generate reactive nitrene intermediates. These intermediates can form covalent bonds with various biomolecules, including proteins, nucleic acids, and lipids. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, methyl 2-azidobenzoate can inhibit the activity of metabolic enzymes by binding to their active sites and blocking substrate access . It can also induce changes in gene expression by modifying transcription factors and other regulatory proteins, thereby altering their ability to bind to DNA and regulate transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-azidobenzoate can change over time due to its stability and degradation. The compound is relatively stable under dark conditions but undergoes rapid photodegradation upon exposure to UV light. This photodegradation leads to the formation of reactive intermediates that can cause long-term effects on cellular function. For instance, prolonged exposure to methyl 2-azidobenzoate can result in sustained modifications of proteins and nucleic acids, leading to persistent changes in cellular metabolism and gene expression . Additionally, the compound’s degradation products can have their own biological activities, further influencing cellular processes.
Dosage Effects in Animal Models
The effects of methyl 2-azidobenzoate in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, low doses of methyl 2-azidobenzoate may cause transient modifications of proteins and nucleic acids, resulting in temporary changes in cellular metabolism and gene expression. In contrast, high doses can lead to extensive protein and nucleic acid modifications, causing more pronounced and potentially toxic effects . These effects can include disruptions in cellular signaling pathways, alterations in metabolic flux, and changes in the expression of key regulatory genes.
Metabolic Pathways
Methyl 2-azidobenzoate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to form reactive intermediates. These intermediates can then participate in further biochemical reactions, leading to the formation of various metabolites. For example, methyl 2-azidobenzoate can be converted to benzoic acid derivatives, which can enter the tricarboxylic acid cycle and contribute to cellular energy production . Additionally, the compound’s interactions with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, methyl 2-azidobenzoate is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and be taken up by cells through passive diffusion or active transport. Once inside the cell, it can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments. For instance, methyl 2-azidobenzoate can bind to cytosolic proteins and be transported to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, the compound can accumulate in specific cellular organelles, such as mitochondria, where it can influence metabolic processes and energy production.
Subcellular Localization
The subcellular localization of methyl 2-azidobenzoate is determined by its interactions with various biomolecules and cellular structures. The compound can be localized to specific compartments within the cell, such as the cytoplasm, nucleus, and mitochondria. For example, methyl 2-azidobenzoate can be found in the cytoplasm, where it interacts with metabolic enzymes and other cytosolic proteins . It can also be localized to the nucleus, where it can bind to transcription factors and influence gene expression. Additionally, the compound can be targeted to mitochondria, where it can affect mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-azidobenzoate can be synthesized through a two-step process starting from 2-aminobenzoic acid. The first step involves the diazotization of 2-aminobenzoic acid to form 2-azidobenzoic acid. This is achieved by treating 2-aminobenzoic acid with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then reacted with sodium azide to yield 2-azidobenzoic acid. The second step involves esterification of 2-azidobenzoic acid with methanol in the presence of a strong acid, such as sulfuric acid, to produce methyl 2-azidobenzoate .
Industrial Production Methods: Industrial production of methyl 2-azidobenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Methyl 2-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve copper(I) catalysts and mild conditions.
Reduction Reactions: Often use hydrogen gas and palladium catalysts under atmospheric pressure.
Photolysis: Requires ultraviolet light and can be enhanced by the presence of photosensitizers.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Aminobenzoates: Formed through reduction reactions.
Various intermediates: Formed through photolysis, which can further react to form complex molecules.
相似化合物的比较
Methyl 2-aminobenzoate: Similar structure but with an amino group instead of an azido group.
Methyl 4-azidobenzoate: Similar structure but with the azido group in the para position.
Azidobenzene: Contains an azido group attached directly to the benzene ring without the ester functionality
Uniqueness: Methyl 2-azidobenzoate is unique due to the presence of both an ester and an azido group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a useful tool in chemical biology.
属性
IUPAC Name |
methyl 2-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLODHMWICPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454207 | |
| Record name | Methyl 2-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-23-1 | |
| Record name | Methyl 2-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-azidobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Methyl 2-azidobenzoate is exposed to light in the presence of methanol?
A1: When Methyl 2-azidobenzoate is photolyzed in a methanol or methanol-tetrahydrofuran solution, it primarily yields 2-methoxy-3-methoxycarbonyl-3H-azepine. This reaction pathway highlights the compound's utility as a precursor in synthesizing substituted 3H-azepines. []
Q2: How does the decomposition of Methyl 2-azidobenzoate differ when subjected to heat versus light in the presence of alcohol?
A2: While photolysis of Methyl 2-azidobenzoate in alcohol solutions primarily yields 3H-azepines, thermolysis generates a mixture of 3H-azepines and products derived from the triplet nitrene intermediate. This difference in product distribution suggests distinct reaction mechanisms are at play depending on the energy source used for decomposition. []
Q3: Can the reactivity of Methyl 2-azidobenzoate be influenced by introducing additional substituents on the benzene ring?
A3: Yes, the presence and position of substituents on the benzene ring of Methyl 2-azidobenzoate can significantly impact its reactivity. For instance, incorporating groups like chlorine, methoxy, nitro, bromine, or additional carboxyl groups can alter the yield and type of 2-methoxy-3-methoxycarbonyl-3H-azepine derivatives formed during photolysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)






![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)






